2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
Description
2-((4-Oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a para-methylphenyl (p-tolyl) group at position 3 and a thioacetamide moiety at position 2. The acetamide nitrogen is further substituted with a meta-methylphenyl (m-tolyl) group. Its design leverages the pyrimidoindole scaffold’s rigidity and the electronic effects of methyl-substituted aryl groups to modulate receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-10-12-19(13-11-16)30-25(32)24-23(20-8-3-4-9-21(20)28-24)29-26(30)33-15-22(31)27-18-7-5-6-17(2)14-18/h3-14,28H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQCFVWDXSUNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule belonging to the class of pyrimidoindole derivatives. These compounds have garnered attention due to their diverse biological activities, which include potential applications in cancer therapy, antimicrobial activity, and enzyme inhibition.
Chemical Structure
The molecular structure of this compound is characterized by a pyrimidine ring fused with an indole framework, along with thiol and acetamide functional groups. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrimidoindoles exhibit significant anticancer properties. The compound has shown efficacy in inhibiting cancer cell proliferation in various studies. For instance, a study demonstrated that pyrimidoindole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against several bacterial strains. Preliminary results suggest that it possesses moderate to strong antibacterial effects, particularly against gram-positive bacteria. In vitro studies reported an inhibition zone indicating effective bactericidal action against strains like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has also been explored for its enzyme inhibitory potential. It was found to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and urease. The IC50 values for these activities were documented, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease and urinary infections .
Study 1: Anticancer Mechanisms
In a study conducted on various cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins. The findings suggest that the compound could be developed as a lead candidate for cancer therapy .
Study 2: Antimicrobial Efficacy
A systematic evaluation of the antimicrobial properties revealed that the compound exhibited significant inhibition against Bacillus subtilis and Salmonella typhi. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods, confirming its potential as an antimicrobial agent .
Data Tables
Scientific Research Applications
The compound 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in biological research, pharmaceutical development, and other relevant areas.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine and indole have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
Case Study: Inhibition of Tumor Cell Proliferation
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that the target compound may share similar mechanisms of action, warranting further investigation into its anticancer potential.
Anti-inflammatory Properties
Compounds containing thioamide functionalities have been reported to exhibit anti-inflammatory effects. The thio group in this compound could play a crucial role in modulating inflammatory responses.
Case Study: Modulation of Cytokine Production
In vitro studies have shown that thioamide derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This finding suggests potential therapeutic applications for inflammatory diseases.
Drug Design and Synthesis
The complex structure of this compound makes it a candidate for drug design. Researchers are exploring synthetic routes to optimize its pharmacological properties while minimizing toxicity.
Table 1: Synthetic Routes for Derivatives
| Route | Description | Yield |
|---|---|---|
| A | Reaction with amine derivatives | 85% |
| B | Thioesterification with acetic acid | 90% |
| C | Cyclization reactions leading to pyrimidine core | 75% |
Targeting Specific Pathways
The compound's ability to interact with specific biological targets makes it suitable for the development of targeted therapies. For example, research is ongoing into its effects on kinases involved in cancer progression.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
2.1. Thioether Oxidation
The thioether linkage undergoes oxidation to sulfoxides or sulfones under controlled conditions:
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Reagents : H₂O₂, mCPBA, or O₃
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Conditions : Room temperature, polar aprotic solvents (e.g., DCM, DMF)
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Outcome : Sulfoxide (major product at 0–25°C); sulfone at elevated temperatures (>50°C) .
Example :
2.2. Acetamide Hydrolysis
The acetamide group hydrolyzes to a carboxylic acid under acidic or basic conditions:
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Acidic Hydrolysis : Conc. HCl, reflux (yield: 75–85%).
Example :
2.3. Nucleophilic Substitution at Sulfur
The sulfur atom participates in nucleophilic substitution reactions:
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Reagents : Alkyl halides (e.g., CH₃I), amines
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Conditions : K₂CO₃, DMF, 60°C
Example :
3.1. Derivatization for Biological Activity
Modifications at the thioacetamide and pyrimidoindole core enhance TLR4/MD-2 binding affinity:
3.2. Computational Insights
Docking studies (PDB: 3FXI) reveal:
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The pyrimidoindole core binds MD-2 via hydrophobic interactions (ΔG = −9.8 kcal/mol).
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The thioacetamide group forms hydrogen bonds with Lys122 and Tyr102 (bond length: 2.1–2.3 Å) .
4.1. Hydrolysis of Acetamide (Comparative Yields)
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 6M HCl | 100 | 6 | 85 |
| 2M NaOH | 80 | 4 | 78 |
| Enzymatic* | 37 | 24 | 42 |
*Using penicillin acylase (pH 7.4) .
4.2. Oxidation of Thioether
| Oxidizing Agent | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 92 | 98.5% |
| mCPBA | Sulfone | 88 | 97.2% |
| O₃ | Sulfone | 76 | 95.8% |
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2, 37°C):
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Half-life : 2.3 hours
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Primary Degradants : Hydrolyzed carboxylic acid (62%), sulfoxide (28%).
Key Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas from referenced evidence.
- The m-tolyl acetamide substituent introduces meta-directed steric and electronic effects, differing from para-substituted analogs (e.g., ’s N-(4-methylphenyl) group). This could alter binding orientation in TLR4’s hydrophobic pocket . 5-Position alkyl chains (e.g., dodecyl in Compound 47c) drastically increase hydrophobicity, reducing aqueous solubility but possibly enhancing lipid bilayer interactions .
Sulfur Oxidation State :
Sulfonyl/sulfinyl derivatives () exhibit higher polarity and altered hydrogen-bonding capacity compared to thio analogs. However, the thio group in the target compound may serve as a better leaving group in prodrug strategies .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~3.5) is lower than dodecyl-substituted analogs (e.g., Compound 47c, logP ~7.2) but higher than ethyl-substituted Compound 22 (logP ~2.8) .
- Solubility : The m-tolyl group’s moderate hydrophobicity balances solubility and permeability, contrasting with the poor solubility of long-chain alkyl derivatives .
Structure-Activity Relationship (SAR) Insights
- 3-Substituents : Aryl groups (phenyl, p-tolyl) at position 3 are critical for TLR4 binding, as seen in Compounds 42 and 22 . The p-tolyl group’s methyl moiety may optimize van der Waals interactions.
- Acetamide nitrogen : Bulky substituents (e.g., cyclohexyl in Compound 42) may hinder binding, whereas smaller groups (ethyl in Compound 22) or aromatic substituents (m-tolyl) could enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
